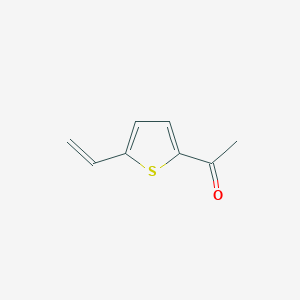

1-(5-Ethenyl-2-thienyl)-ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8OS |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

1-(5-ethenylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H8OS/c1-3-7-4-5-8(10-7)6(2)9/h3-5H,1H2,2H3 |

InChI Key |

HPAMYFHHZLTTPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Functionalization of Thiophene (B33073) Cores

Directed C-H Activation and Borylation Strategies for Thiophenes

Direct C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted thiophenes, bypassing the need for pre-functionalized starting materials. mdpi.com Iridium-catalyzed C-H borylation is particularly effective for thiophene derivatives. nih.gov This method allows for the introduction of a boronate ester group, which can then be converted into various other functional groups through cross-coupling reactions.

The regioselectivity of these borylation reactions is a key advantage. For instance, the iridium-catalyzed borylation of 2-substituted thiophenes occurs selectively at the 5-position. nih.gov This provides a direct route to 2,5-disubstituted thiophenes. A potential synthetic route towards a precursor for 1-(5-ethenyl-2-thienyl)-ethanone could involve the borylation of 2-acetylthiophene (B1664040). The resulting 5-borylated intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a vinyl-containing partner to introduce the ethenyl group. nih.gov

Iron-catalyzed C-H borylation also presents a viable, more earth-abundant alternative. An iron-N-heterocyclic carbene complex can catalyze the dehydrogenative coupling of thiophenes with pinacolborane, showing exclusive borylation at the 2- or 5-positions for unsubstituted or 2-substituted thiophenes, respectively. nih.gov

Table 1: Catalytic Systems for Regioselective Borylation of Thiophenes

| Catalyst System | Substrate | Position of Borylation | Reference |

| Iridium Complex | 2-Substituted Thiophenes | 5-position | nih.gov |

| Iridium Complex | 3-Substituted Thiophenes | 5-position (major) | nih.gov |

| Iron-NHC Complex | Thiophene | 2-position | nih.gov |

| Iron-NHC Complex | 2-Substituted Thiophenes | 5-position | nih.gov |

These strategies, founded on selective C-H functionalization, offer a versatile and efficient means to elaborate the thiophene core. nih.gov

Cyclization Reactions for Thiophene Ring Formation

The fundamental thiophene ring can be constructed through various cyclization reactions, starting from acyclic precursors. nih.gov These methods allow for the assembly of the thiophene nucleus with a desired substitution pattern, often in a single, atom-economical step. nih.gov

One prominent family of methods involves the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur nucleophile. nih.gov For example, 5-endo-dig cyclizations of specific sulfur-containing alkyne substrates have proven effective. nih.gov Another approach involves the reaction of β-ketothioamides with β-nitrostyrene, which can be catalyzed by enzymes like porcine pancreatic lipase (B570770) to form dihydrothiophenes under mild conditions. mdpi.com

Classical methods like the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, remain relevant. youtube.comresearchgate.net This reaction proceeds by cyclization and subsequent dehydration to form the aromatic thiophene ring. youtube.com

More modern techniques include copper-mediated halocyclization of specific alkynes in the presence of a sodium halide, which can yield halogenated thiophenes that are precursors for further functionalization. nih.gov Additionally, syntheses based on the activation of CF3-cyclopropanes can lead to ring-fluorinated thiophenes through a sulfanylation and 5-endo-trig cyclization sequence. acs.org

Table 2: Selected Cyclization Strategies for Thiophene Synthesis

| Method | Precursors | Key Reagent/Catalyst | Description | Reference |

| Alkyne Heterocyclization | S-containing alkyne substrates | Metal catalysts (e.g., Pd, Cu) or base | Regiospecific formation of the thiophene ring from an acyclic precursor. nih.gov | nih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Lawesson's reagent, P₂S₅ | Cyclization and dehydration to form the aromatic ring. youtube.comresearchgate.net | youtube.comresearchgate.net |

| Copper-Mediated Halocyclization | Specific alkynes | Copper (II) sulfate, Sodium halide | Electrophilic cyclization to form halogenated thiophenes. nih.gov | nih.gov |

| Lipase-Catalyzed Cyclization | β-Ketothioamides, β-Nitrostyrenes | Porcine Pancreatic Lipase (PPL) | Enzymatic cyclization to form tetrasubstituted dihydrothiophenes. mdpi.com | mdpi.com |

The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the final thiophene product.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving the specific 2,5-disubstitution pattern of this compound requires precise control over the reaction chemistry. Chemo-, regio-, and stereoselectivity are paramount. mdpi.com

Regioselectivity is crucial when introducing the two different substituents onto the thiophene ring. As mentioned, directed C-H borylation offers excellent regiocontrol, allowing for functionalization at the C5 position of a 2-acetylthiophene precursor. nih.govnih.gov Alternatively, one can start with a symmetrically substituted thiophene and selectively modify it. For example, starting from the readily available 2,5-dichlorothiophene, successive magnesiations can be used to introduce different functional groups at the 3- and 4-positions, followed by further modification at the 2- and 5-positions. nih.gov

Chemoselectivity becomes important when multiple reactive sites are present in a molecule. In one reported synthesis of a complex thiophene, a reaction between 1-phenylbutane-1,3-dione, phenyl isothiocyanate, and ethyl 2-chloroacetate proceeded chemoselectively to yield a single thiophene product, avoiding the formation of a potential isomer. d-nb.info This control was attributed to the specific reaction conditions facilitating an intramolecular cyclization that favored one product over the other. d-nb.info Such principles are essential when constructing complex thiophenes to ensure that reactions proceed at the intended functional group without affecting others.

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov The synthesis of thiophene derivatives is an area where significant progress has been made in developing more sustainable methods. nih.govresearchgate.net

The use of biocatalysts is another cornerstone of green synthesis. Lipases have been employed to catalyze the cyclization reaction for forming dihydrothiophene rings, operating under mild conditions and offering high efficiency and atom economy compared to traditional chemical catalysts. mdpi.com

Minimizing waste and improving atom economy are also critical. Direct C-H activation strategies are inherently more atom-economical than classical cross-coupling reactions, which require the pre-functionalization of one of the coupling partners, adding steps and generating more waste. mdpi.comunito.it Quantitative assessment of the "greenness" of a reaction can be done using metrics like the E-factor (Environmental factor), which measures the amount of waste produced per unit of product. For instance, a direct C-H arylation synthesis of a thiophene derivative was shown to have a more favorable E-factor when the purification process was minimized. unito.it

Table 3: Application of Green Chemistry Principles in Thiophene Synthesis

| Green Principle | Application in Thiophene Synthesis | Example | Reference |

| Safer Solvents | Use of water or ethanol (B145695) instead of hazardous organic solvents. | Pd-catalyzed direct C-H arylation in water. | unito.it |

| Catalysis | Use of biocatalysts or earth-abundant metal catalysts. | Lipase-catalyzed cyclization; Iron-catalyzed borylation. | nih.govmdpi.com |

| Atom Economy | Employing reactions like direct C-H activation to reduce steps and waste. | Direct C-H arylation avoids pre-functionalization of substrates. | unito.it |

| Waste Reduction | Optimizing reactions to minimize byproducts and simplify purification. | Analysis of E-Factor shows lower waste for cleaner reactions. | unito.it |

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Computational Elucidation of Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(5-Ethenyl-2-thienyl)-ethanone in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, while multi-dimensional techniques establish connectivity.

In ¹H NMR, the protons on the thiophene (B33073) ring are expected to appear as two distinct doublets, characteristic of a 2,5-disubstituted thiophene. The proton at the C4 position would couple to the proton at the C3 position. The vinyl group would present a more complex system: a doublet of doublets for the proton on the α-carbon (adjacent to the thiophene ring) and two distinct signals (doublets of doublets) for the terminal geminal protons, due to differing coupling constants with the α-proton and each other. The acetyl group's methyl protons would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum would show eight distinct signals: the carbonyl carbon, four carbons of the thiophene ring, two carbons of the ethenyl group, and the methyl carbon of the acetyl group. The chemical shifts provide insight into the electronic structure, with the carbonyl carbon being the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds like 2-Acetylthiophene (B1664040) and known substituent effects.

¹H NMR (in CDCl₃)| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.5 | s |

| Thiophene H-3 | ~7.6 | d |

| Thiophene H-4 | ~7.1 | d |

| Vinyl H (α) | ~6.8 | dd |

| Vinyl H (β, trans) | ~5.7 | dd |

¹³C NMR (in CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| Acetyl (CH₃) | ~26 |

| Vinyl (CH₂) | ~118 |

| Thiophene C4 | ~127 |

| Vinyl (CH) | ~130 |

| Thiophene C3 | ~133 |

| Thiophene C5 | ~143 |

| Thiophene C2 | ~144 |

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between the H-3 and H-4 protons of the thiophene ring. Additionally, the vinyl protons would show strong cross-peaks: the α-proton would correlate with both terminal (β) protons, which would also show a correlation to each other. orientjchem.org This confirms the connectivity within the thiophene and vinyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹J-coupling). acs.org It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the singlet at ~2.5 ppm would correlate with the carbon signal at ~26 ppm, assigning them to the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing the molecular fragments together by showing longer-range couplings (typically 2-3 bonds, ²J and ³J) between protons and carbons. acs.org Key HMBC correlations would include:

From the acetyl methyl protons to the carbonyl carbon and to C-2 of the thiophene ring.

From the thiophene H-3 proton to C-2, C-4, and C-5.

From the vinyl α-proton to C-5 of the thiophene ring and the terminal vinyl carbon, confirming the attachment of the vinyl group to the thiophene ring at the C-5 position.

Dynamic NMR (DNMR) techniques could be employed to study conformational dynamics, specifically the rotational barriers around single bonds. In this compound, two key rotational processes are of interest: rotation around the C2-C(O) bond and the C5-C(vinyl) bond. At low temperatures, the rotation around the C2-C(O) bond might become slow enough on the NMR timescale to observe distinct signals for syn and anti conformers, a phenomenon seen in other aryl ketones. This allows for the calculation of the rotational energy barrier (ΔG‡). Similarly, the barrier to rotation of the vinyl group relative to the thiophene ring could be investigated, providing insight into the degree of conjugation and steric hindrance between the two moieties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within the molecule. For this compound, the spectra would be dominated by vibrations of the acetyl, ethenyl, and thiophene groups.

The most prominent peak in the IR spectrum would be the strong carbonyl (C=O) stretching vibration, expected around 1660-1680 cm⁻¹, consistent with an aryl ketone. The thiophene ring itself would produce a series of characteristic skeletal vibrations. The ethenyl group would contribute a C=C stretching vibration around 1630 cm⁻¹ and several C-H bands, including out-of-plane bending vibrations below 1000 cm⁻¹, which are characteristic of vinyl groups. These specific frequencies can be used to monitor reactions, for example, the appearance of the C=O stretch during an acylation reaction to form the compound. caltech.edu

Table 2: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetyl | C=O Stretch | 1660 - 1680 | Strong |

| Ethenyl | C=C Stretch | ~1630 | Medium |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | Medium-Weak |

| Thiophene Ring | C-S Stretch | 600 - 800 | Medium |

| Ethenyl | =C-H Bend (out-of-plane) | 900 - 1000 | Strong |

| Aromatic/Vinyl | =C-H Stretch | 3000 - 3100 | Medium |

Mass Spectrometry Techniques for Elemental Composition Validation and Fragmentation Pathway Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₈H₈OS), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its elemental composition. The predicted exact mass is 152.0296.

Electron Ionization (EI) mass spectrometry would induce fragmentation. The expected fragmentation pathways, based on analogs like 2-acetyl-5-methylthiophene, would include: nih.gov

Loss of a methyl radical (•CH₃): Formation of a stable [M-15]⁺ ion (m/z 137) corresponding to the 5-ethenyl-2-thienoyl cation. This is often a major peak.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the ring and the carbonyl group, resulting in a [M-43]⁺ ion (m/z 109), corresponding to the 2-ethenylthiophene cation.

McLafferty rearrangement is not possible as there is no γ-hydrogen available on the acetyl group.

Tandem MS (MS/MS) could be used to further investigate these pathways by isolating a specific fragment ion and inducing its further fragmentation, providing definitive structural information.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(3-Bromo-2-thienyl)ethanone, offers valuable insights.

In such structures, the acetyl group tends to be nearly coplanar with the thiophene ring to maximize conjugation, with the carbonyl oxygen oriented syn or anti to the sulfur atom. In the solid state of this compound, one would expect to find similar planarity. The packing of molecules in the crystal lattice would likely be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the acetyl oxygen and protons on neighboring thiophene or vinyl groups. These interactions would link the molecules into chains or sheets.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. Quantum mechanical calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including the dihedral angles between the thiophene ring and the acetyl and ethenyl substituents.

Predict Spectroscopic Data: Calculate NMR chemical shifts and IR/Raman vibrational frequencies. These theoretical spectra can be compared with experimental results to confirm structural assignments. nih.gov

Analyze Electronic Structure: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the compound's reactivity. The energy and distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.

Determine Rotational Barriers: The energy profile for rotation around the C-C single bonds can be calculated, providing theoretical values for the rotational barriers that can be compared with data from Dynamic NMR experiments.

These computational approaches are invaluable, especially when experimental data is scarce, for providing a detailed understanding of the structure and potential reactivity of this compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-Methyl-2-thienyl)ethanone |

| 2-Acetylthiophene |

| 1-(3-Bromo-2-thienyl)ethanone |

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other critical properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. A small gap suggests that a molecule is more reactive and can be easily excited.

While specific DFT studies on this compound are not widely published, extensive research on structurally similar thiophene-based ketones provides a clear framework for analysis. For instance, DFT calculations on related compounds like 1-(5-chlorothiophen-2-yl) chalcones and 1-(5-bromothiophen-2-yl) derivatives have been performed using the B3LYP functional with basis sets such as 6-311++G(d,p). nih.govresearchgate.net

These studies allow for the calculation of various electronic parameters. The HOMO is typically distributed over the π-system of the thiophene ring and the ethenyl group, indicating these are the primary sites for electrophilic attack. The LUMO is often localized on the acetyl group and the conjugated system, marking the sites for nucleophilic attack. The HOMO-LUMO energy gap for these types of molecules generally falls in the range of 3.5 to 4.5 eV. nih.govresearchgate.net

Global Chemical Reactivity Descriptors (GCRDs) can be derived from the HOMO and LUMO energies, providing quantitative measures of reactivity. espublisher.com

Table 1: Calculated Electronic Properties for a Structurally Related Thiophene Derivative (Data based on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone) nih.gov

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.7179 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -3.0454 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.6725 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.8817 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.8363 |

| Chemical Softness | S | 1/(2η) | 0.2723 |

| Electrophilicity Index | ω | χ2/(2η) | 6.4890 |

These values indicate that the molecule is highly reactive. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are invaluable for mapping out reaction pathways and understanding chemical reaction mechanisms. By locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy (energy barrier) required for a reaction to proceed.

For this compound, this could apply to its synthesis, such as the acylation of 2-vinylthiophene (B167685), or its participation in subsequent reactions like aldol (B89426) condensations or electrophilic additions to the vinyl group. Transition state theory (TST) can be used to estimate thermo-kinetic features of reaction processes. nih.gov

For example, in the synthesis of complex benzothiophene-fused heterocycles, DFT calculations have been used to determine the relative free energies of intermediates and transition states, revealing the most favorable reaction pathway. researchgate.net Such studies can explain observed product selectivity by comparing the energy barriers of competing pathways. Control experiments and DFT calculations have shown that reaction outcomes can be dictated by a delicate balance between local electrophilicity and polarization effects. researchgate.net For this compound, a similar approach could be used to predict its reactivity with various reagents and optimize reaction conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant strength of computational chemistry is its ability to predict spectroscopic data, which can then be validated against experimental measurements. For this compound, DFT can be used to calculate vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis).

Vibrational Spectroscopy: Calculations of vibrational modes can help assign the peaks observed in experimental IR and Raman spectra. For instance, the characteristic C=O stretching vibration of the acetyl group and the C=C stretching of the ethenyl group can be precisely identified. In studies of related chalcones, DFT calculations have shown excellent agreement with experimental spectra, aiding in the detailed assignment of vibrational bands. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure and conformation. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum can be calculated using Time-Dependent DFT (TD-DFT). This method provides information about the energies of electronic transitions and their corresponding oscillator strengths. For the parent compound, 2-acetylthiophene, experimental UV/Visible spectral data is available from sources like the NIST Chemistry WebBook, which can serve as a benchmark for validating computational predictions for the ethenyl-substituted derivative. nist.gov

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for a Related Thiophene Chalcone (Data based on (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one) researchgate.net

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C=O Stretch | 1645 | 1647 |

| C=C Stretch (enone) | 1585 | 1588 |

| Thiophene Ring Stretch | 1411 | 1415 |

This comparison demonstrates the high accuracy of DFT in predicting spectroscopic properties, which is essential for structural confirmation.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements or conformations. The key rotational bonds are between the thiophene ring and the acetyl group, and the thiophene ring and the ethenyl group.

Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. This is achieved by systematically rotating the bonds and calculating the energy at each step, generating a potential energy surface or energy landscape. Studies on di(2-thienyl) ketone have shown that the preferred orientation of the heterocyclic ring relative to the carbonyl group is generally consistent across related structures. rsc.org The acetyl group can be oriented either syn or anti with respect to the thiophene's sulfur atom. DFT calculations typically predict one of these conformers to be more stable.

More advanced techniques like molecular dynamics (MD) simulations can be used to explore the conformational space more broadly and generate a free energy landscape (FEL). nih.govresearchgate.net The FEL maps the conformational space in terms of one or more collective variables (like principal components of motion), with low-energy basins representing the most stable and populated conformational states. nih.govnih.gov

Excited State Calculations (e.g., TD-DFT) for Photophysical Behavior

The interaction of this compound with light is governed by its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating these states and predicting photophysical properties like UV-Vis absorption and fluorescence. rsc.orgresearchgate.net

TD-DFT calculations can determine the vertical excitation energies (corresponding to light absorption) and the nature of the electronic transitions (e.g., π→π* or n→π*). Analysis of the molecular orbitals involved in the transition can reveal charge-transfer (CT) characteristics, showing how electron density shifts upon photoexcitation. researchgate.net

In donor-acceptor molecules containing thiophene, studies have shown that the photophysics can be dictated by the relative ordering of a bright, singly-excited state and a dark, doubly-excited state. bris.ac.uk Ultrafast internal conversion between these states can significantly impact the fluorescence quantum yield. bris.ac.uk For this compound, TD-DFT could be used to predict its absorption spectrum, identify the nature of its lowest excited states, and rationalize its fluorescence properties, providing insight into its potential use in optoelectronic applications.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules pack together in a crystal lattice stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.gov

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored to show different properties of the intermolecular contacts. A map of the normalized contact distance (dnorm) highlights key interactions, with red spots indicating contacts shorter than the van der Waals radii, which are typically hydrogen bonds or other strong interactions. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Thiophene Chalcone (Data based on (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one) researchgate.net

| Contact Type | Contribution (%) |

| H···H | 26.7 |

| C···H / H···C | 26.3 |

| Br···H / H···Br | 16.5 |

| O···H / H···O | 10.3 |

| S···H / H···S | 8.8 |

| Br···C / C···Br | 4.8 |

For this compound, a Hirshfeld analysis would likely reveal that H···H, C···H, and O···H interactions are the most significant contributors to stabilizing its crystal structure, providing fundamental insight into its solid-state properties.

Reactivity and Reaction Mechanisms

Reactions Involving the Ethenyl Group

The ethenyl group, being an unsaturated system, is the site of various addition and polymerization reactions. Its reactivity is influenced by the electron-rich nature of the thiophene (B33073) ring.

The vinyl group of 1-(5-ethenyl-2-thienyl)-ethanone allows it to act as a monomer in polymerization reactions. While specific studies on this exact molecule are limited, the polymerization of related vinylthiophenes provides insight into potential mechanisms.

Radical Polymerization: Vinyl monomers are readily polymerized through radical mechanisms. In the case of vinylthiophenes, radical polymerization can be initiated using standard radical initiators. This process, however, can sometimes lead to polymers with relatively broad molecular weight distributions due to the high reactivity of the growing polymer chains.

Coordination Polymerization: This method, often catalyzed by transition metal complexes like Ziegler-Natta or Kaminsky catalysts, offers greater control over the polymer's structure, leading to linear, stereoregular polymers (isotactic or syndiotactic). wikipedia.org This control stems from the coordination of the monomer to the metal center before its insertion into the growing polymer chain. wikipedia.orgyoutube.com For vinylthiophenes, coordination polymerization could potentially yield materials with well-defined properties.

Electro-polymerization: The electrochemical polymerization of 2-vinylthiophene (B167685) has been demonstrated to produce poly(vinylthiophene). acs.org This process can occur via two pathways: polymerization through the vinyl group and polymerization involving the thiophene ring. Anodic oxidation can initiate polymerization of the vinyl group, while at higher potentials, irreversible ring oxidation can occur. acs.org This suggests that the electropolymerization of this compound could lead to complex polymer structures, potentially involving cross-linking through the thiophene ring. acs.org This technique is a powerful tool for modifying electrode surfaces with thin polymer films. nih.gov

| Polymerization Type | Initiator/Catalyst | Key Characteristics |

| Radical Polymerization | Radical Initiators (e.g., Benzoyl Peroxide) | Can produce high molecular weight polymers; may lack stereoregularity. acs.org |

| Coordination Polymerization | Ziegler-Natta, Kaminsky Catalysts | Produces linear, stereoregular polymers with controlled molecular weight. wikipedia.org |

| Electro-polymerization | Applied Potential | Forms polymer films on electrode surfaces; can involve both vinyl and ring polymerization. acs.orgnih.gov |

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. sigmaaldrich.comyoutube.com In this reaction, a conjugated diene reacts with the dienophile (the ethenyl group) to form a six-membered ring. sigmaaldrich.com The reactivity of the ethenyl group in this compound as a dienophile would be influenced by the electronic properties of the acetyl-substituted thiophene ring.

Furthermore, the thiophene ring itself can participate as the diene component in intramolecular Diels-Alder reactions, particularly when tethered to a suitable dienophile. rsc.org In some cases, the thiophene nucleus can even act as a dienophile. rsc.org While intermolecular Diels-Alder reactions with the thiophene ring of simple thiophenes are less common due to their aromaticity, the substitution pattern on the thiophene ring and the nature of the dienophile are critical in determining the feasibility and outcome of such reactions. mdpi.comresearchgate.net For instance, thieno[2,3-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes to yield benzothiophenes. researchgate.net

The carbon-carbon double bond of the ethenyl group is susceptible to various addition reactions.

Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group by catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. This reaction would convert this compound to 1-(5-ethyl-2-thienyl)-ethanone.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, catalyzed by a transition metal complex, most commonly a platinum catalyst. Hydrosilylation of this compound would yield a silylated ethylthiophene derivative, which could be a useful intermediate for further functionalization.

Epoxidation: The ethenyl group can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This reaction proceeds via a concerted mechanism. youtube.com The resulting epoxide, 1-(5-(oxiran-2-yl)-2-thienyl)ethanone, is a reactive intermediate that can undergo ring-opening reactions with various nucleophiles, providing a route to a variety of functionalized products. The epoxidation of α,β-unsaturated ketones can also be achieved under different catalytic systems. organic-chemistry.org

Reactions of the Acetyl Carbonyl Group

The acetyl group is a classic carbonyl-containing functional group, and its reactivity is dominated by nucleophilic additions to the electrophilic carbonyl carbon.

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by nucleophiles. evitachem.com This can lead to a variety of products. For instance, reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, yielding 1-(5-ethenyl-2-thienyl)ethanol.

Furthermore, the acetyl group can participate in condensation reactions. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base, would lead to the formation of a new carbon-carbon double bond. mdpi.comsciforum.net

The presence of the acetyl group also influences the reactivity of the thiophene ring. It is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, although the latter is less common for thiophenes compared to pyridines. youtube.com

Condensation Reactions (e.g., Knoevenagel Condensation)

The acetyl group of this compound provides a reactive site for condensation reactions, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to the ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgrsc.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine or its salt. rsc.org

For this compound, the ketone can react with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as ammonium (B1175870) acetate. These reactions extend the conjugation of the system, which can be valuable for the synthesis of dyes, polymers, and pharmaceutical intermediates. rsc.org However, research on related 2-acetylthiophene (B1664040) derivatives suggests that as the steric bulk of the reactants increases, the reaction rate can decrease significantly, sometimes requiring extended reaction times to achieve a good yield. rsc.org

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic carbonyl carbon of the thiophene ketone. The resulting β-hydroxy intermediate is then dehydrated to form the final condensed product.

Table 1: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Ammonium Acetate | 2-(1-(5-ethenyl-2-thienyl)ethylidene)malononitrile |

| Ethyl Cyanoacetate | Piperidinium Acetate | Ethyl 2-cyano-3-(5-ethenyl-2-thienyl)but-2-enoate |

| Diethyl Malonate | Pyridine | Diethyl 2-(1-(5-ethenyl-2-thienyl)ethylidene)malonate |

Selective Reduction Strategies

The presence of two reducible functional groups—the ketone and the vinyl (ethenyl) group—in this compound presents a challenge in chemoselectivity. Different strategies can be employed to selectively target one group over the other.

Reduction of the Ketone: To selectively reduce the ketone to a secondary alcohol without affecting the vinyl group, the Luche reduction is a highly effective method. wikipedia.orgthermofisher.comtcichemicals.com This reaction uses sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. tcichemicals.comorganic-chemistry.org The cerium salt enhances the electrophilicity of the carbonyl group and the formation of "harder" alkoxyborohydride reducing agents, leading to a preferential 1,2-reduction of the ketone over the "softer" vinyl group. tcichemicals.comorganic-chemistry.org Another reagent, ammonia (B1221849) borane, has also been shown to chemoselectively reduce ketones to alcohols in the presence of unsaturated double bonds. rsc.org

Reduction of the Vinyl Group: Conversely, to selectively reduce the ethenyl group to an ethyl group, catalytic hydrogenation is the standard approach. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) at low pressure typically reduces carbon-carbon double bonds faster than carbonyl groups. This would convert this compound into 1-(5-ethyl-2-thienyl)ethanone. Careful control of reaction conditions (temperature, pressure, and catalyst choice) is crucial to prevent over-reduction of the ketone.

Table 2: Selective Reduction Strategies

| Target Group | Reagent/Conditions | Product |

| Ketone | NaBH₄, CeCl₃, Methanol (Luche Reduction) | 1-(5-Ethenyl-2-thienyl)ethanol |

| Vinyl Group | H₂, Pd/C | 1-(5-Ethyl-2-thienyl)ethanone |

| Both Groups | H₂, High Pressure, Ni or Pd/C | 1-(5-Ethyl-2-thienyl)ethanol |

Electrophilic Aromatic Substitution on the Thiophene Ring

Regioselectivity and Directing Effects of Substituents

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org In this compound, the ring is disubstituted at the 2- and 5-positions, leaving the 3- and 4-positions available for substitution. The regiochemical outcome of an electrophilic attack is determined by the directing effects of the existing acetyl and ethenyl groups.

Both the acetyl group (-COCH₃) and the ethenyl group (-CH=CH₂) are electron-withdrawing and deactivating towards electrophilic substitution. The acetyl group is a strong deactivator and, by analogy to benzene chemistry, acts as a meta-director. In the thiophene ring, this directs incoming electrophiles to the C4 position. The ethenyl group is also deactivating, though generally less so than the acetyl group. Therefore, electrophilic substitution is expected to occur preferentially at the C4 position, which is meta to the strongly directing acetyl group. Substitution at the C3 position would be less favored.

Halogenation and Nitration Pathways

Halogenation: Halogenation can occur either on the thiophene ring or at the α-carbon of the acetyl group, depending on the reaction conditions.

Ring Halogenation: Direct electrophilic bromination of the thiophene ring at the C4 position can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent. The synthesis of related compounds like 2-acetyl-5-bromothiophene (B160168) is well-documented, indicating the feasibility of direct ring halogenation. sigmaaldrich.com

α-Halogenation: Bromination of the methyl carbon of the acetyl group can be accomplished under acidic conditions using bromine (Br₂) in a solvent like diethyl ether or acetic acid. acs.org This would yield 1-(5-ethenyl-4-bromo-2-thienyl)-ethanone or 2-bromo-1-(5-ethenyl-2-thienyl)-ethanone, respectively.

Nitration: Nitration of the thiophene ring is a common electrophilic substitution reaction. Given the deactivating nature of the substituents, relatively strong conditions may be required, such as using a mixture of nitric acid and sulfuric acid. Based on the directing effects discussed previously, the nitro group is expected to add at the C4 position, yielding 1-(5-ethenyl-4-nitro-2-thienyl)-ethanone. The synthesis of 2-acetyl-5-nitrothiophene (B1359909) is known, and its chemistry involves the reactivity of both the nitro and acetyl groups. smolecule.comnih.gov

Heterocyclic Ring Transformations and Rearrangement Reactions

Substituted thiophenes can undergo a variety of transformations that alter the heterocyclic core, although specific examples for this compound are not widely reported. General transformations applicable to thiophene derivatives include desulfurization and ring-rearrangement reactions.

Desulfurization: Reductive desulfurization, most commonly achieved with Raney Nickel, can remove the sulfur atom and saturate the carbon chain. For this compound, this reaction would lead to the formation of a linear ketone, specifically oct-7-en-3-one, effectively cleaving the aromatic ring.

Photochemical Rearrangements: Certain thiophene derivatives are known to undergo photochemical rearrangements. For instance, irradiation can sometimes lead to scrambling of substituents or ring contraction, although these pathways are highly dependent on the substitution pattern. acs.org

Diels-Alder Reaction: While thiophene itself is a relatively poor diene in Diels-Alder reactions due to its aromaticity, highly activated or functionalized thiophenes can participate in cycloadditions, potentially leading to complex bicyclic structures that could subsequently rearrange. wikipedia.org

Organometallic Transformations Involving the Thiophene Core

The thiophene core is amenable to various organometallic transformations, which are crucial for creating new carbon-carbon and carbon-heteroatom bonds.

Lithiation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. For thiophene derivatives, lithiation can be achieved using strong bases like n-butyllithium (n-BuLi). In 2-substituted thiophenes, lithiation typically occurs at the 5-position. However, since the 5-position is already substituted in this compound, lithiation would be directed to one of the vacant ring positions. Studies on related systems show that by carefully choosing the base and reaction conditions (e.g., solvent, temperature), it is possible to achieve regioselective lithiation at either the C3 or C4 position. rsc.org The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to introduce new functional groups.

Borylation: The introduction of a boronic acid or boronic ester group (borylation) onto the thiophene ring opens up possibilities for Suzuki cross-coupling reactions. This can be achieved by reacting a halogenated derivative (e.g., 1-(5-ethenyl-4-bromo-2-thienyl)-ethanone) with a reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. Alternatively, direct C-H borylation could potentially be used to install a boryl group at the C3 or C4 position.

Cross-Coupling Reactions: If a halogen is present on the thiophene ring, palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings can be employed to form new C-C bonds, further elaborating the molecular structure. jcu.edu.au

Applications in Advanced Materials and Niche Technologies

Monomer for Functional Polymers and Copolymers

As a monomer, 1-(5-Ethenyl-2-thienyl)-ethanone can be utilized to synthesize a variety of functional polymers. The presence of the vinyl group allows for addition polymerization, while the thienyl and acetyl groups can impart specific chemical and physical properties to the resulting polymer.

While direct polymerization of this compound to yield high-performance conjugated polymers for organic electronics has not been extensively reported, its structural motifs are relevant to this field. Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge-transport properties. The vinyl group on this monomer offers a route to polymerization, and the acetyl group provides a site for post-polymerization modification, which could be used to fine-tune the electronic properties of the material. The general principle of vinyl ketone polymerization suggests that this monomer could undergo radical, anionic, or cationic polymerization, potentially leading to polymers with a poly(vinyl ketone) backbone and pendant thienyl groups. Such materials could theoretically be explored for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells, although specific research on this compound is not prominent.

The vinyl group of this compound allows it to act as a cross-linking agent when copolymerized with other monomers. By incorporating this compound into a polymer chain, the pendant vinyl groups would be available for subsequent cross-linking reactions, leading to the formation of a three-dimensional polymer network. Such networks can exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The acetyl group could also potentially participate in cross-linking reactions under specific conditions, for example, through condensation reactions.

Building Block in Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable precursor for the synthesis of more complex organic molecules, particularly those containing heterocyclic systems.

The reactivity of the acetyl and vinyl groups makes this compound a versatile starting material for the construction of various heterocyclic structures. The α,β-unsaturated ketone functionality (vinyl ketone) is a classic Michael acceptor, enabling conjugate addition reactions with a wide range of nucleophiles. This reactivity can be harnessed to build new rings onto the thiophene (B33073) core. For instance, reaction with hydrazines could lead to the formation of pyrazoline derivatives, while reaction with amidines could yield pyrimidine-based structures. The acetyl group can also participate in condensation reactions to form other heterocyclic systems like chalcones, which are precursors to flavonoids and other related heterocycles. While these are plausible synthetic pathways, specific examples starting from this compound are not extensively documented.

The thiophene ring is a well-known bioisostere for the benzene (B151609) ring and is found in numerous biologically active molecules. The synthetic versatility of this compound allows for its use as a starting point in the synthesis of complex molecules with potential bio-inspired architectures. The ability to construct diverse heterocyclic systems from this precursor could enable the synthesis of novel scaffolds that mimic the structural features of natural products. For example, the construction of fused heterocyclic systems containing the thiophene nucleus could lead to molecules with interesting three-dimensional shapes and functionalities, which are often key to biological recognition processes.

Components in Sensing and Detection Systems

The unique electronic and structural characteristics of thiophene-based compounds make them attractive candidates for the development of advanced sensing and detection systems. While direct applications of this compound in this field are not extensively documented, its functional groups—the thiophene ring, the acetyl group, and the ethenyl (vinyl) group—provide a versatile platform for the design of chemo-sensors and bio-sensors. The inherent properties of the thiophene moiety, such as its electron-rich nature and the ability of its sulfur atom to coordinate with metal ions, are central to its utility in sensing applications.

Chemo-sensors and Bio-sensors (focusing on chemical interaction mechanisms)

Derivatives of this compound can be engineered to function as chemo-sensors and bio-sensors through various chemical interaction mechanisms. The core principle often involves a measurable change in a physical property, such as color or fluorescence, upon interaction with a specific analyte.

One of the primary strategies for converting thiophene-containing molecules into effective sensors is through the synthesis of chalcone derivatives . Chalcones, which contain an α,β-unsaturated carbonyl system, can be readily synthesized from this compound via a Claisen-Schmidt condensation reaction between the acetyl group and an appropriate aldehyde. These thiophene-based chalcones can act as fluorescent receptors for various analytes, including metal ions. researchgate.net The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, a thiophene-chalcone derivative might exhibit fluorescence quenching or enhancement upon binding to a specific metal ion due to the coordination of the ion with the heteroatoms (sulfur and oxygen) in the chalcone backbone. researchgate.net

Another promising avenue is the utilization of the ethenyl group to create polythiophene derivatives . Polythiophenes are conducting polymers that have been extensively explored for biosensing applications. nih.govnih.gov The polymerization of this compound or its derivatives could lead to functionalized polythiophenes. These polymers can be incorporated into electrochemical biosensors where changes in their conductivity or redox properties upon interaction with a biological target (e.g., DNA, enzymes) can be measured. mdpi.com The thiophene backbone provides the conductive pathway, while the functional groups stemming from the original monomer can be tailored for specific analyte recognition.

The following interactive table summarizes potential sensing mechanisms for derivatives of this compound.

| Derivative Type | Sensing Mechanism | Target Analyte (Example) | Principle of Detection |

| Thiophene-Chalcone | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (e.g., Ag⁺) | The binding of the metal ion to the chalcone restricts intramolecular rotation, leading to an increase in fluorescence intensity. researchgate.net |

| Thiophene-Chalcone | Photoinduced Electron Transfer (PET) | Protons (H⁺) | Protonation of a nitrogen atom in the chalcone structure can inhibit the PET process, resulting in a "turn-on" fluorescence response. ekb.eg |

| Polythiophene | Electrochemical Transduction | Glucose | Immobilized glucose oxidase on a polythiophene-modified electrode catalyzes the oxidation of glucose, generating an electrical signal that is proportional to the glucose concentration. mdpi.com |

| Polythiophene | DNA Hybridization | Specific DNA sequences | The hybridization of a target DNA strand with a complementary probe immobilized on the polythiophene surface alters the polymer's electrochemical properties. nih.gov |

Ligand Design in Transition Metal Catalysis (if derivatives act as ligands)

The molecular architecture of this compound and its derivatives presents significant potential for their use as ligands in transition metal catalysis. The thiophene ring, with its sulfur heteroatom, can serve as a soft donor for various transition metals. Furthermore, the acetyl and ethenyl groups can be chemically modified to introduce additional donor atoms, leading to the formation of multidentate ligands that can form stable complexes with metal centers.

The sulfur atom of the thiophene ring can coordinate to transition metals, and this interaction can be tailored by the electronic properties of the substituents on the ring. The presence of both an electron-withdrawing acetyl group and a conjugating ethenyl group in this compound can influence the electron density on the sulfur atom, thereby modulating the strength of its coordination to a metal.

More complex ligands can be synthesized from this compound. For instance, the acetyl group can be converted into an imine through condensation with a primary amine, introducing a nitrogen donor atom. If the amine contains another donor group (e.g., a pyridine or another thiophene), a tridentate ligand can be formed. These Schiff base ligands derived from thiophene have been shown to form stable complexes with various transition metals, which can be effective catalysts for a range of organic transformations. researchgate.net

The ethenyl group also offers opportunities for ligand design. It can participate in olefin metathesis reactions to create more complex molecular architectures or be hydroformylated to introduce an aldehyde group, which can then be further functionalized. The design of late-transition metal catalysts often focuses on tailoring the steric and electronic environment around the metal center to control the catalytic activity and selectivity, and thiophene-based ligands derived from precursors like this compound can provide a tunable platform for this purpose. rsc.org

Below is an interactive table with examples of how derivatives of this compound could potentially be used as ligands in transition metal catalysis, drawing parallels from existing research on similar thiophene-based ligands.

| Ligand Derivative Type | Potential Metal Complex | Catalytic Application (Example) | Rationale |

| Thiophene-Schiff Base | Palladium(II) | C-H Bond Activation | The N,S-bidentate coordination of the ligand can stabilize the palladium center and facilitate the activation of C-H bonds in substrates. chemicalbook.com |

| Thiophene-Phosphine | Rhodium(I) | Hydroformylation | The combination of a soft sulfur donor and a phosphine donor can create a ligand environment that promotes the selective addition of a formyl group and hydrogen to an alkene. |

| Polymer-supported Thiophene | Nickel(II) | Olefin Polymerization | The ethenyl group can be used to immobilize the thiophene ligand onto a polymer support, allowing for the creation of recyclable catalysts for olefin polymerization. |

Environmental and Sustainable Aspects of Synthesis and Application

Life Cycle Assessment of Synthetic Pathways

A comprehensive Life Cycle Assessment (LCA) is crucial for quantifying the environmental impacts associated with the synthesis of 1-(5-ethenyl-2-thienyl)-ethanone. While a specific LCA for this compound is not publicly available, an analysis of related thiophene-based surfactants and polymers offers valuable insights. An LCA typically evaluates impacts from "cradle to gate," encompassing raw material extraction, processing, and final product synthesis.

For the synthesis of acetylthiophene derivatives, which are precursors to compounds like this compound, green chemistry metrics can provide a preliminary assessment of environmental performance. mdpi.comresearchgate.net Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are instrumental in evaluating the efficiency and wastefulness of a chemical process. rsc.orgnih.govresearchgate.net A higher atom economy and lower E-factor and PMI indicate a more sustainable process. For instance, the synthesis of 5-aryl-2-acetylthiophenes has been achieved with good yields, but a detailed analysis of the E-factor, which considers all waste generated, would provide a clearer picture of its environmental impact. mdpi.com

Table 1: Key Green Chemistry Metrics for Evaluating Synthetic Pathways

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | The measure of the proportion of reactant atoms that are incorporated into the final product. | High (approaching 100%) | Indicates the efficiency of the reaction in converting reactants to the desired product, minimizing atomic waste. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Low (approaching 0) | Provides a direct measure of the amount of waste produced, encouraging the development of cleaner synthetic routes. |

| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) to produce a unit mass of the product. | Low (approaching 1) | Offers a holistic view of the material efficiency of the entire process, including auxiliary substances. |

Optimizing the synthesis of this compound would involve selecting reactions with high atom economy, minimizing the use of stoichiometric reagents in favor of catalytic alternatives, and reducing solvent usage or replacing hazardous solvents with greener alternatives.

Development of Green Solvents and Reagents for Production

The development and implementation of green solvents and reagents are pivotal in reducing the environmental impact of producing this compound. Traditional organic solvents often pose risks to human health and the environment due to their volatility, toxicity, and persistence.

Research into the synthesis of thiophene (B33073) derivatives has explored the use of more environmentally benign reaction media. For instance, the synthesis of 2-acetylthiophenes has been carried out in dimethylformamide (DMF), a solvent that, while effective, is coming under increasing scrutiny due to its reproductive toxicity. mdpi.com The principles of green chemistry advocate for the replacement of such solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

The use of catalysts is another cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. The synthesis of thiophene-based polymers, for example, has benefited from the development of advanced catalytic systems that allow for controlled polymerization and the creation of well-defined materials. researchgate.net For the production of this compound, exploring catalytic methods for the introduction of the ethenyl group could lead to more sustainable pathways compared to traditional stoichiometric reactions.

Bio-based synthesis routes are also gaining traction. The production of 2-thiothiophenes from the biopolymer cellulose (B213188) demonstrates the potential to create valuable organosulfur compounds from renewable feedstocks, thereby reducing reliance on fossil fuels. royalsocietypublishing.org While not directly applicable to this compound yet, this approach highlights a promising direction for future research in the sustainable production of thiophene derivatives.

Mechanistic Studies of Environmental Degradation Pathways

Understanding the environmental fate of this compound and its derived polymers is essential for assessing their long-term environmental impact. The degradation of such materials can occur through various mechanisms, including photodegradation, thermal degradation, and biodegradation.

For polymers derived from vinylthiophenes, the presence of the thiophene ring and the vinyl linkage will influence their degradation behavior. Studies on thiophene-based polymers have shown that the sulfur atom in the thiophene ring can be a site for oxidative degradation. The degradation of polythiophene, for instance, can be initiated by photo-oxidation, leading to the loss of conjugation and a decrease in electrical conductivity. physicsjournal.net

The biodegradability of polymers containing thiophene units has been investigated, with some studies showing potential for enzymatic degradation. For example, vinyl copolymers incorporating ester linkages have been shown to undergo hydrolytic degradation at rates faster than some aliphatic polyesters. nih.govresearchgate.net The introduction of biodegradable linkages into the backbone of polymers derived from this compound could be a strategy to enhance their environmental compatibility.

The degradation of thiophene-based monomers on surfaces has also been studied, revealing that the interaction with metal surfaces can lead to ring-opening reactions, which represents a degradation pathway. nih.gov This is particularly relevant for applications where these materials might come into contact with metallic surfaces in the environment.

Table 2: Potential Degradation Pathways for Poly(this compound)

| Degradation Pathway | Trigger | Potential Products | Environmental Significance |

| Photodegradation | UV radiation | Carbonyl compounds, smaller polymer fragments | Alteration of material properties and potential release of microplastics. |

| Thermal Degradation | High temperatures | Volatile organic compounds, char | Relevant for end-of-life scenarios like incineration. |

| Biodegradation | Microorganisms (bacteria, fungi) | Carbon dioxide, water, biomass (if complete) | Determines the persistence of the material in the environment. |

| Chemical Degradation | Oxidizing agents, acids, bases | Oxidized thiophene units, hydrolyzed ester groups (if present) | Can occur in specific environmental compartments. |

Further research is needed to elucidate the specific degradation mechanisms and products for this compound and its polymers to fully assess their environmental persistence and potential for bioaccumulation.

Strategies for Recycling and Upcycling of Derived Polymeric Materials

The development of effective recycling and upcycling strategies for polymeric materials derived from this compound is crucial for establishing a circular economy for these materials. Traditional mechanical recycling methods, which involve melting and reprocessing, can lead to a decrease in material properties, a phenomenon known as downcycling. youtube.com

Chemical recycling offers a promising alternative, where the polymer is broken down into its constituent monomers or other valuable chemical feedstocks. chemistryviews.orgrsc.orgnih.govadvanceseng.com For sulfur-containing polymers, several chemical recycling strategies are being explored. One approach involves the depolymerization of the polymer back to its monomer, which can then be repolymerized to produce virgin-quality material. This is particularly challenging for vinyl polymers due to the stability of the carbon-carbon backbone.

Upcycling, the process of converting waste materials into new materials of higher value, is a highly desirable approach. mdpi.comresearchgate.netnih.gov Research into the upcycling of plastic waste has shown that materials like polystyrene can be chemically modified to produce valuable chemicals. nih.gov For polymers derived from this compound, upcycling could involve chemical transformations of the thiophene ring or the acetyl group to create new functional materials.

Recent advancements in the chemical recycling of sulfur-containing polymers have demonstrated the feasibility of converting one type of polymer into another. For example, CO2-based polycarbonates have been chemically recycled into sulfur-containing polymers. rsc.orgrsc.org This "polymer A to polymer B" strategy could potentially be adapted for the upcycling of thiophene-based polymer waste.

Furthermore, the concept of bio-upcycling, where microorganisms are used to transform plastic waste into valuable products, is an emerging field with significant potential. youtube.com Bacteria have been identified that can break down certain types of plastics, and the metabolic pathways could be engineered to produce valuable chemicals from the degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.